Cas no 1544956-31-1 (4-1-(4-methylphenyl)ethylpiperidine)

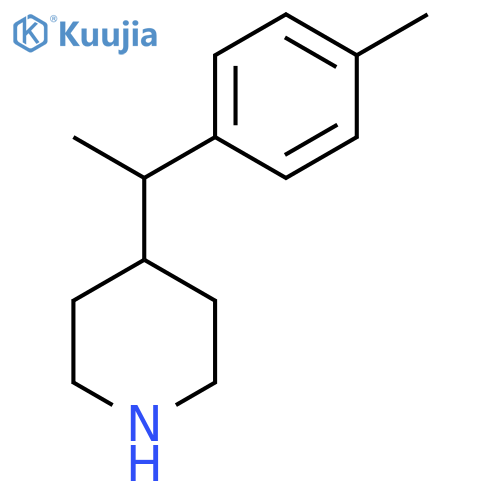

1544956-31-1 structure

商品名:4-1-(4-methylphenyl)ethylpiperidine

4-1-(4-methylphenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-1-(4-methylphenyl)ethylpiperidine

- 4-[1-(4-methylphenyl)ethyl]piperidine

- EN300-1818594

- SCHEMBL22542178

- 1544956-31-1

-

- インチ: 1S/C14H21N/c1-11-3-5-13(6-4-11)12(2)14-7-9-15-10-8-14/h3-6,12,14-15H,7-10H2,1-2H3

- InChIKey: XSNLEFYLVRLHCE-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC1)C(C)C1C=CC(C)=CC=1

計算された属性

- せいみつぶんしりょう: 203.167399674g/mol

- どういたいしつりょう: 203.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

4-1-(4-methylphenyl)ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1818594-0.1g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-0.05g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-0.5g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-5g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-0.25g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-2.5g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-10g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-1g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 1g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1818594-10.0g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1818594-1.0g |

4-[1-(4-methylphenyl)ethyl]piperidine |

1544956-31-1 | 1g |

$1172.0 | 2023-06-03 |

4-1-(4-methylphenyl)ethylpiperidine 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1544956-31-1 (4-1-(4-methylphenyl)ethylpiperidine) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量